3-Fluoro-9-azabicyclo[3.3.1]nonane
Overview
Description
3-Fluoro-9-azabicyclo[3.3.1]nonane: is a bicyclic compound that features a nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-9-azabicyclo[3.3.1]nonane typically involves the reaction of a 9-azabicyclo[3.3.1]nonane derivative with a fluorinating agent. One common method includes the use of hydrogen fluoride or other fluorinating reagents under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. Catalysts and specific reaction conditions are often employed to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-9-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: ABNO and copper catalysts are commonly used for oxidation reactions.
Reduction: Hydrogen and ruthenium catalysts are employed for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carbonyl compounds.
Reduction: Modified bicyclic structures.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
3-Fluoro-9-azabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A related compound used in oxidation reactions.
3-Azabicyclo[3.3.1]nonane Derivatives: Various derivatives with different functional groups and biological activities.
Uniqueness: 3-Fluoro-9-azabicyclo[3.3.1]nonane is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. This fluorine substitution can enhance the compound’s stability, reactivity, and potential therapeutic applications .
Properties
IUPAC Name |
3-fluoro-9-azabicyclo[3.3.1]nonane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FN/c9-6-4-7-2-1-3-8(5-6)10-7/h6-8,10H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELMZWZXYGWLCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)N2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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